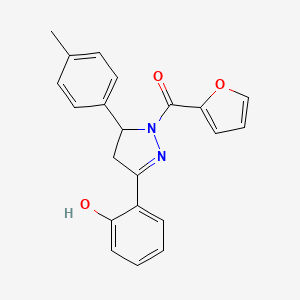

furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Description

Furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic compound that features a furan ring, a hydroxyphenyl group, a p-tolyl group, and a dihydropyrazolyl moiety

Properties

IUPAC Name |

furan-2-yl-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-14-8-10-15(11-9-14)18-13-17(16-5-2-3-6-19(16)24)22-23(18)21(25)20-7-4-12-26-20/h2-12,18,24H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFYBSWUKOXCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole in the presence of a suitable catalyst under controlled temperature and pH conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific conditions such as low temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

Chemistry

Furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone serves as a valuable building block in organic synthesis. Its unique functional groups allow for the development of new compounds with potential biological activity. Researchers utilize this compound to create derivatives that may exhibit enhanced properties or novel functionalities.

Biology

The compound has been investigated for its bioactive potential , particularly its antimicrobial , anti-inflammatory , and anticancer properties. Studies indicate that it may interact with specific molecular targets involved in disease processes. For example, its anticancer activity might be attributed to its ability to inhibit enzymes or signaling pathways related to cell proliferation .

Medicine

In medicinal chemistry, this compound is being explored for therapeutic applications. Its structural characteristics suggest potential efficacy in treating various diseases, including cancer and infections. The compound's interactions at the cellular level could lead to the development of new therapeutic agents with improved efficacy and reduced side effects .

Industry

The compound is also utilized in the development of new materials with specific properties such as polymers and coatings. Its unique chemical structure can impart desirable characteristics to industrial products, making it an attractive candidate for material science applications.

Case Studies

Recent studies have highlighted the compound's potential:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its utility in cancer therapy.

- Antimicrobial Properties : Research indicated that the compound showed promising antimicrobial activity against several pathogens, which could lead to new antibiotic formulations.

These findings underscore the versatility and importance of this compound in scientific research and industrial applications.

Mechanism of Action

The mechanism of action of furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The hydroxyphenyl group may also contribute to its antioxidant properties, which can protect cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole): Lacks the methanone group, which may affect its reactivity and biological activity.

Furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Similar structure but with an ethanone group instead of methanone, which may influence its chemical properties and applications.

Uniqueness

Furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Biological Activity

The compound furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be broken down as follows:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Pyrazole Core : A five-membered ring containing two nitrogen atoms.

- Hydroxyphenyl and p-Tolyl Substituents : Contributing to the compound's reactivity and biological activity.

Table 1: Structural Features of the Compound

| Component | Description |

|---|---|

| Furan Ring | Aromatic, contains oxygen |

| Pyrazole Core | Five-membered ring with N atoms |

| Hydroxyphenyl | Hydroxyl group on phenyl ring |

| p-Tolyl | Methyl-substituted phenyl group |

Antioxidant Properties

Research indicates that pyrazole derivatives exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure enhances this property by neutralizing free radicals. Molecular docking studies have shown that this compound can effectively interact with reactive oxygen species (ROS), potentially reducing oxidative stress in biological systems .

Anti-inflammatory Activity

The compound has been evaluated for anti-inflammatory effects through various assays. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by modulating signaling pathways associated with inflammation . The mechanism likely involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Antimicrobial Activity

Furan derivatives have been reported to possess antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity. In vitro assays revealed cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular signaling pathways .

Study 1: Antioxidant Activity Assessment

A study conducted by Tewari et al. evaluated the antioxidant potential of various pyrazole derivatives, including our compound. Using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, the compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant capabilities .

Study 2: Anti-inflammatory Effects

In a controlled experiment involving carrageenan-induced paw edema in rats, the compound demonstrated a notable reduction in inflammation compared to a control group treated with indomethacin. This suggests its potential as an anti-inflammatory agent .

Study 3: Antimicrobial Efficacy

Research published in the International Journal of Pharmaceutical Sciences Review and Research highlighted the antimicrobial properties of pyrazole derivatives. The compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a cyclocondensation reaction between a furan-2-yl carbonyl derivative and a substituted hydrazine. For pyrazoline derivatives, refluxing in ethanol with a catalytic base (e.g., piperidine) under anhydrous conditions is common . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Temperature control : Reflux (70–80°C) ensures complete conversion, monitored via TLC.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

- Key intermediates (e.g., hydrazones) should be characterized via IR and NMR to confirm structural integrity .

Q. Which spectroscopic techniques are critical for structural elucidation, and what diagnostic peaks should be prioritized?

- Methodological Answer :

- IR Spectroscopy : Identify the carbonyl (C=O) stretch at 1630–1680 cm⁻¹ and hydroxyl (O-H) stretch at 3200–3400 cm⁻¹ .

- ¹H NMR :

- Dihydro-pyrazole ring protons (CH₂) as doublets of doublets at δ 3.0–4.0 ppm .

- Furan protons as multiplet signals at δ 6.7–7.9 ppm .

- p-Tolyl methyl group as a singlet at δ 2.3 ppm .

- ¹³C NMR : Carbonyl carbon at δ 160–170 ppm , aromatic carbons at δ 110–150 ppm .

Q. How is single-crystal X-ray diffraction applied to resolve the molecular structure, and what refinement tools are recommended?

- Methodological Answer :

- Crystallization : Use slow evaporation of a saturated solution in a mixed solvent (e.g., chloroform/methanol).

- Data Collection : At 100 K to minimize thermal displacement errors.

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen bonding. Key steps:

- Assign disorder using PART instructions.

- Model hydrogen atoms geometrically (riding model).

- Validate with R-factor convergence (<0.05) .

Advanced Research Questions

Q. How can computational tools like Multiwfn analyze electronic properties and reactive sites?

- Methodological Answer :

- Electrostatic Potential (ESP) : Generate ESP surfaces using Multiwfn to identify nucleophilic (negative potential, e.g., hydroxyl oxygen) and electrophilic (positive potential, e.g., carbonyl carbon) sites.

- Electron Localization Function (ELF) : Map ELF to visualize bonding regions (e.g., lone pairs on furan oxygen).

- Workflow :

Optimize geometry via Gaussian (B3LYP/6-311+G(d,p)).

Export wavefunction files (.wfn).

Use Multiwfn to calculate ESP/ELF and generate 3D plots .

Q. How can discrepancies between experimental and theoretical bond lengths in the pyrazole ring be resolved?

- Methodological Answer :

- Root Cause : Crystal packing forces or limitations in DFT functionals (e.g., neglect of dispersion).

- Strategies :

- Compare X-ray bond lengths with multiple DFT methods (e.g., M06-2X vs. B3LYP-D3).

- Include solvent effects (e.g., IEFPCM model for ethanol).

- Calculate RMSD between experimental and computed values; prioritize methods with RMSD <0.02 Å .

Q. What role do non-covalent interactions play in stabilizing the crystal lattice?

- Methodological Answer :

- Hydrogen Bonding : Intramolecular O-H···N bonds between hydroxyl and pyrazole groups reduce conformational flexibility.

- π-π Stacking : Aromatic rings (p-tolyl and hydroxyphenyl) interact face-to-face (3.5–4.0 Å spacing).

- Analysis Tools :

- Hirshfeld Surfaces (CrystalExplorer): Quantify contact contributions (e.g., O···H/N···H).

- Fingerprint Plots : Differentiate H-bonding (sharp spikes) and van der Waals interactions (diffuse regions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.